2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Sulfonylation: The isopropylsulfonyl group is introduced through a sulfonylation reaction, typically using isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the pyrrolidine and phenyl components under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylsulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfonylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
- 2-(4-Ethylsulfonylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
Uniqueness
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is unique due to the presence of the isopropylsulfonyl group, which can impart distinct chemical and biological properties compared to its methyl or ethyl analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Biological Activity
The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure consists of a phenyl ring substituted with an isopropylsulfonyl group, linked to a pyrrolidine moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound has been linked to its interaction with specific molecular targets in cellular pathways. Research indicates that the compound may act as an inhibitor of certain kinases, which are pivotal in various signaling pathways associated with cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play a significant role in cancer and neurodegenerative diseases. Inhibition of these kinases can lead to reduced cell proliferation and altered signaling pathways associated with tumor growth and metastasis .
- Selective Targeting : Studies have demonstrated that this compound exhibits selectivity towards specific isoforms of PI5P4K, which may enhance its therapeutic efficacy while minimizing side effects .
Anticancer Activity
Research has highlighted the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that the compound effectively reduces cell viability and induces apoptosis, particularly in leukemia models .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Animal Models : In vivo studies indicate that it may reduce neurodegeneration markers in models of Huntington's disease, suggesting its utility in treating neurodegenerative disorders .
Case Studies
Several case studies have been reported that illustrate the biological effects and therapeutic potential of the compound:
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of the compound. Key parameters include:
Properties
IUPAC Name |
1-(3-phenylpyrrolidin-1-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-16(2)26(24,25)20-10-8-17(9-11-20)14-21(23)22-13-12-19(15-22)18-6-4-3-5-7-18/h3-11,16,19H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKNPOSJMQBCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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